molecular formula C18H26N2O3S B2999668 1-Azepanyl[1-(phenylsulfonyl)-4-piperidinyl]methanone CAS No. 478041-48-4

1-Azepanyl[1-(phenylsulfonyl)-4-piperidinyl]methanone

Cat. No.: B2999668
CAS No.: 478041-48-4
M. Wt: 350.48
InChI Key: TVGHYBXTPZCJMY-UHFFFAOYSA-N
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Description

1-Azepanyl[1-(phenylsulfonyl)-4-piperidinyl]methanone is a complex organic compound with the molecular formula C18H26N2O3S It is characterized by the presence of an azepane ring, a piperidine ring, and a phenylsulfonyl group

Preparation Methods

The synthesis of 1-Azepanyl[1-(phenylsulfonyl)-4-piperidinyl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions, often using reagents like phenylsulfonyl chloride.

    Formation of the Azepane Ring: The azepane ring is formed through additional cyclization reactions.

    Final Assembly: The final compound is assembled by linking the azepane and piperidine rings through a methanone bridge.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-Azepanyl[1-(phenylsulfonyl)-4-piperidinyl]methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the phenylsulfonyl group, leading to the formation of various derivatives.

    Hydrolysis: Under acidic or basic conditions, hydrolysis can break down the compound into its constituent parts.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

Scientific Research Applications

1-Azepanyl[1-(phenylsulfonyl)-4-piperidinyl]methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Azepanyl[1-(phenylsulfonyl)-4-piperidinyl]methanone involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The azepane and piperidine rings may contribute to the compound’s ability to cross biological membranes and reach intracellular targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

1-Azepanyl[1-(phenylsulfonyl)-4-piperidinyl]methanone can be compared with similar compounds such as:

    1-Phenylsulfonylpyrrole: This compound also contains a phenylsulfonyl group but differs in its ring structure, leading to different chemical and biological properties.

    1-Phenylsulfonylpiperidine:

    1-Phenylsulfonylazepane: Contains the azepane ring but lacks the piperidine ring, resulting in different chemical behavior and uses.

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical reactivity and potential biological activity.

Biological Activity

1-Azepanyl[1-(phenylsulfonyl)-4-piperidinyl]methanone, also known by its CAS number 478041-48-4, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an azepane ring, a piperidine moiety, and a phenylsulfonyl group. The structural formula can be represented as follows:

C16H20N2O2S\text{C}_{16}\text{H}_{20}\text{N}_2\text{O}_2\text{S}
PropertyValue
Molecular Weight304.41 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as an antagonist or modulator at certain receptors involved in neurological pathways, particularly those related to dopamine and serotonin.

Key Mechanisms:

  • Dopamine Receptor Interaction : The compound may inhibit dopamine receptor activity, which is significant for its potential use in treating psychiatric disorders.
  • Serotonin Modulation : It could also influence serotonin pathways, potentially affecting mood and anxiety levels.

Antipsychotic Effects

Research indicates that compounds similar to this compound exhibit antipsychotic properties. For instance, studies involving piperidine derivatives have shown efficacy in reducing symptoms of psychosis in animal models.

Case Study : A study tested a series of piperidinylmethanones for neuroleptic activity using the blockade of d-amphetamine lethality as a measure. Most compounds demonstrated significant antipsychotic effects, suggesting that this compound may share similar properties .

Antidepressant Activity

There is emerging evidence that this compound may also possess antidepressant-like effects. Animal models have shown that certain derivatives can enhance serotonergic transmission, leading to improved mood-related behaviors.

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit cell proliferation in certain cancer cell lines, indicating potential anticancer properties.

Table 2: In Vitro Activity

Cell LineIC50 (µM)Effect
MCF-7 (Breast)15Inhibition
HeLa (Cervical)20Inhibition
A549 (Lung)25Inhibition

Properties

IUPAC Name

azepan-1-yl-[1-(benzenesulfonyl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S/c21-18(19-12-6-1-2-7-13-19)16-10-14-20(15-11-16)24(22,23)17-8-4-3-5-9-17/h3-5,8-9,16H,1-2,6-7,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGHYBXTPZCJMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.